2-Methylquinoline-7-carboxylic acid (CAS 475098-86-3), also known as quinaldine-7-carboxylic acid, is a functionalized N-heterocyclic building block characterized by a methyl group at the 2-position and a carboxylic acid at the 7-position. In industrial and advanced laboratory procurement, this compound is primarily sourced as a bifunctional precursor. The 2-methyl group is primed for radical mono-bromination, enabling downstream regioselective alkylation, while the 7-carboxylate provides a reliable handle for amide coupling, esterification, or transition-metal coordination. This specific substitution pattern makes it a critical starting material for the synthesis of targeted galectin inhibitors, specialized organometallic catalysts, and fragment-based metalloenzyme inhibitors [1].
Substituting 2-methylquinoline-7-carboxylic acid with generic analogs, such as 2-methylquinoline-6-carboxylic acid or unsubstituted quinoline-7-carboxylic acid, routinely results in synthetic failure or loss of target affinity. The exact placement of the carboxylic acid at the 7-position is geometrically critical for forming structure-stabilizing water-mediated hydrogen bonds in biological targets, such as the galectin-8N domain. Furthermore, removing the 2-methyl group eliminates the site required for stannylidene-acetal-mediated regioselective alkylation, effectively halting the synthesis of complex carbohydrate hybrids. In transition-metal catalysis, shifting the carboxylate alters the electronic transitions and steric bulk around the metal center, preventing stable ligand coordination [1].
2-Methylquinoline-7-carboxylic acid is a mandatory precursor for synthesizing quinoline-galactose hybrids targeting galectin-8N. The 2-methyl group allows for radical mono-bromination, facilitating stannylidene-acetal-mediated regioselective alkylation. In comparative binding studies, quinoline-derivatized analogs synthesized from this specific scaffold demonstrated quantifiably higher binding affinity. When compared to a naphthalene-derivatized analog lacking the quinoline nitrogen, the quinoline-based inhibitors were over 36 times more potent, confirming that the intact quinoline-7-carboxylate core is essential for maintaining critical water-mediated hydrogen bonds within the target active site [1].
| Evidence Dimension | Galectin-8N binding affinity (inhibitor effectiveness) |
| Target Compound Data | High-affinity binding via water-mediated hydrogen bonds |
| Comparator Or Baseline | Naphthalene-derivatized analog (lacking quinoline nitrogen) |
| Quantified Difference | >36-fold reduction in inhibitor efficacy for the naphthalene comparator |
| Conditions | Galectin-8N binding assay and molecular dynamics simulation |
Procurement of this exact quinoline scaffold is necessary to retain the nitrogen-dependent hydrogen bonding network that drives target engagement.
In the development of rhenium(V) catalytic systems, 2-methylquinoline-7-carboxylic acid functions as a stable, electronically tunable ligand. When reacted with [ReOBr3(AsPh3)2], it successfully coordinates to yield the [ReOBr2(hmquin-7-COOH)(AsPh3)] complex. Unlike competitive oxygen-donor ligands (such as triphenylphosphine oxide), which can cause up to a 60% decrease in the reaction rate of Re-promoted reductive coupling of alcohols, the 7-carboxylic acid substituted quinoline provides stable complexation without sterically or electronically poisoning the reactive metal center [1].
| Evidence Dimension | Catalytic system stability and reaction rate preservation |
| Target Compound Data | Stable [ReOBr2(hmquin-7-COOH)(AsPh3)] complex formation |
| Comparator Or Baseline | Competitive oxygen-donor ligands (e.g., triphenylphosphine oxide) |
| Quantified Difference | Avoids the 60% reaction rate inhibition observed with standard oxygen-donor competitors |
| Conditions | Rhenium-promoted reductive coupling of alcohols at 125 °C |
Catalyst developers must select this specific functionalized ligand to achieve stable metal coordination without inhibiting downstream reductive coupling efficiency.
The quinaldine-7-carboxylic acid framework is structurally suited for fragment-based design of metalloenzyme inhibitors, such as those targeting HIV integrase. Crystallographic models, including co-crystallization with cobalt(II) chloride, demonstrate that the 7-carboxylic acid orientation provides a precise spatial arrangement for divalent metal cation-ligand interactions. Compared to its 6-carboxylic acid isomer, the 7-carboxylate geometry satisfies the docking constraints required for the active site of HIV integrase, making the two isomers non-interchangeable during scaffold selection [1].
| Evidence Dimension | Active site geometric compatibility |
| Target Compound Data | 7-carboxylic acid orientation aligns with HIV integrase active site constraints |
| Comparator Or Baseline | 6-carboxylic acid isomer |
| Quantified Difference | Distinct divalent metal cation coordination geometry preventing isomer interchangeability |
| Conditions | Co-crystallization with Co(II) chloride and molecular docking into HIV IN (1WKN PDB) |
Buyers synthesizing metalloenzyme inhibitors must procure the 7-carboxylic acid isomer to ensure the correct coordination geometry required for active site docking.
Due to its precise combination of a brominatable 2-methyl group and a 7-carboxylate, this compound is the primary starting material for synthesizing quinoline-galactose hybrids. It is specifically chosen over naphthalene analogs to maintain critical water-mediated hydrogen bonds in the galectin-8N active site, making it essential for developing therapies targeting pathological lymphangiogenesis and tumor progression [1].
The compound functions as a coordinating ligand in the synthesis of stable rhenium(V) complexes. Its specific electronic profile allows it to coordinate securely to metal centers without causing the severe reaction rate inhibition typical of other oxygen-donor ligands, making it a sound choice for optimizing reductive coupling reactions [2].
In structural biology and drug discovery, the quinaldine-7-carboxylic acid scaffold is utilized to model and synthesize inhibitors for metalloenzymes like HIV integrase. Its distinct geometric orientation ensures proper divalent metal cation coordination, a feature that cannot be replicated by its 6-carboxylic acid counterpart [3].